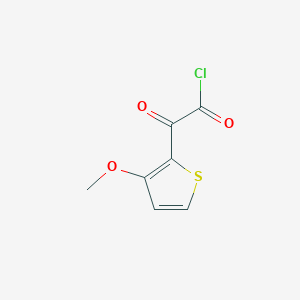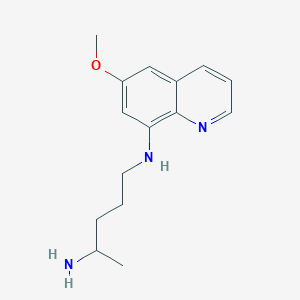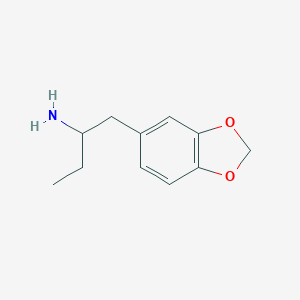
N-Boc-3-(氨甲基)吡啶
描述
tert-Butyl (pyridin-3-ylmethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridin-3-ylmethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
科学研究应用
Chemistry
In chemistry, tert-Butyl (pyridin-3-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active pyridin-3-ylmethanol, which may have therapeutic effects.
Medicine
In medicinal chemistry, tert-Butyl (pyridin-3-ylmethyl)carbamate is explored for its potential as a drug candidate. Its ability to release active metabolites upon hydrolysis makes it a promising compound for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation.
作用机制
Target of Action
N-Boc-3-(aminomethyl)pyridine, also known as N-Boc-3-aminomethylpyridine or tert-Butyl (pyridin-3-ylmethyl)carbamate, is a complex compound with potential bioactive properties . .
Mode of Action
It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may interact with multiple targets to exert its effects.
Biochemical Pathways
It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 130 °c/05 mmHg and density of 1041 g/mL at 25 °C , may influence its pharmacokinetic properties.
Result of Action
It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may have multiple effects at the molecular and cellular level.
Action Environment
The compound should be stored in a sealed container in a dry environment , suggesting that moisture and air exposure may affect its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (pyridin-3-ylmethyl)carbamate typically involves the reaction of pyridin-3-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then isolated and purified.
Reaction Scheme:
- Pyridin-3-ylmethanol + tert-Butyl chloroformate → tert-Butyl (pyridin-3-ylmethyl)carbamate + HCl
Reaction Conditions:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Base: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (pyridin-3-ylmethyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
tert-Butyl (pyridin-3-ylmethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield pyridin-3-ylmethanol and tert-butyl alcohol.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The pyridin-3-ylmethyl group can be oxidized to form pyridine-3-carboxylic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Major Products Formed
Hydrolysis: Pyridin-3-ylmethanol, tert-butyl alcohol.
Substitution: Various substituted pyridin-3-ylmethyl derivatives.
Oxidation: Pyridine-3-carboxylic acid derivatives.
相似化合物的比较
Similar Compounds
- tert-Butyl (pyridin-2-ylmethyl)carbamate
- tert-Butyl (pyridin-4-ylmethyl)carbamate
- tert-Butyl (quinolin-3-ylmethyl)carbamate
Uniqueness
tert-Butyl (pyridin-3-ylmethyl)carbamate is unique due to the position of the pyridinyl group at the 3-position. This structural feature influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds. The presence of the tert-butyl group also enhances its stability and solubility, making it a valuable compound in various applications.
属性
IUPAC Name |
tert-butyl N-(pyridin-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXGCNECRISKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102297-41-6 | |
| Record name | 102297-41-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)









![(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one](/img/structure/B12203.png)


